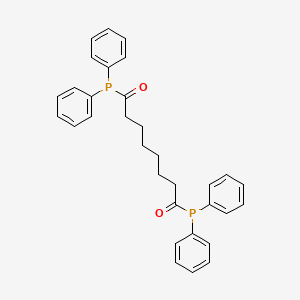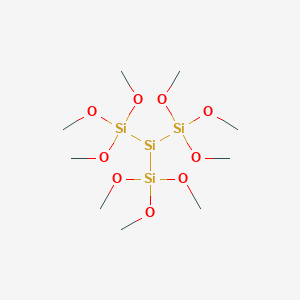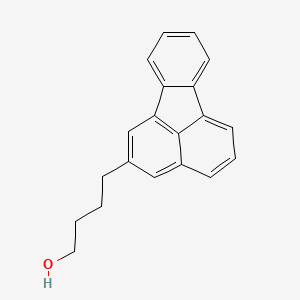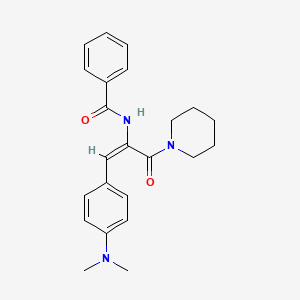![molecular formula C6H13BO3 B14152235 [(E)-5-hydroxyhex-1-enyl]boronic acid CAS No. 345897-12-3](/img/structure/B14152235.png)
[(E)-5-hydroxyhex-1-enyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-5-hydroxyhex-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyhexenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-hydroxyhex-1-enyl]boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 5-hexen-1-ol using a borane reagent such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale hydroboration-oxidation reactions. The choice of reagents and conditions can vary, but the use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-5-hydroxyhex-1-enyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used for reduction reactions.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
[(E)-5-hydroxyhex-1-enyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of [(E)-5-hydroxyhex-1-enyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Methylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Vinylboronic acid: Employed in polymer chemistry and materials science
Uniqueness
[(E)-5-hydroxyhex-1-enyl]boronic acid is unique due to its hydroxyhexenyl chain, which imparts distinct reactivity and properties compared to other boronic acids. This structural feature allows for specific interactions and applications that are not possible with simpler boronic acids .
Propiedades
Número CAS |
345897-12-3 |
|---|---|
Fórmula molecular |
C6H13BO3 |
Peso molecular |
143.98 g/mol |
Nombre IUPAC |
[(E)-5-hydroxyhex-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO3/c1-6(8)4-2-3-5-7(9)10/h3,5-6,8-10H,2,4H2,1H3/b5-3+ |
Clave InChI |
ITBVRCLNMJOAPH-HWKANZROSA-N |
SMILES isomérico |
B(/C=C/CCC(C)O)(O)O |
SMILES canónico |
B(C=CCCC(C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)



